4-Methyl-2,6-diphenylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemistry

The pyridine ring, an aromatic heterocycle isosteric with benzene (B151609), is a fundamental scaffold in modern chemistry. rsc.org Its presence is ubiquitous in nature, forming the core of essential molecules like vitamins (niacin and vitamin B6), coenzymes (NAD and NADP), and numerous alkaloids. rsc.orgdovepress.com In medicinal chemistry, pyridine derivatives are highly valued. enpress-publisher.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts weak basicity and increased aqueous solubility, which can enhance the pharmacokinetic profiles of drug candidates. rsc.orgmdpi.com

The versatility of the pyridine scaffold allows for extensive structural modifications, making it a "privileged structure" in drug discovery. dovepress.com This has led to the development of a wide array of drugs with diverse therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents. enpress-publisher.commdpi.comfrontiersin.org Beyond pharmaceuticals, pyridine derivatives are crucial in materials science, where their electronic and photophysical properties are harnessed for applications such as dyes and fluorescent probes. enpress-publisher.comontosight.ainiscpr.res.in The adaptability of the pyridine nucleus makes it an indispensable tool for chemists creating novel, functional molecules. enpress-publisher.com

Overview of 2,6-Diphenylpyridine (B1197909) Derivatives in Research

Within the broad family of pyridine compounds, 2,6-diphenylpyridine derivatives represent a significant subclass. Characterized by a central pyridine ring flanked by phenyl groups at the 2 and 6 positions, these molecules possess a rigid and stable structure. ontosight.ai This structural rigidity, combined with their unique photophysical properties, makes them attractive for various research applications. ontosight.airesearchgate.net

Research has shown that these compounds can serve as ligands for metal complexes, finding use in catalysis and the development of organometallic materials. ontosight.aiacs.org For instance, they have been incorporated into cyclometalated iridium(III) and platinum(II) complexes, which are studied for their phosphorescent properties and potential use in organic light-emitting diodes (OLEDs). acs.orgacs.org Furthermore, the V-shape of 2,6-diphenylpyridine derivatives has been explored in the design of banana-shaped liquid crystals. rsc.org The electronic properties of the scaffold can be fine-tuned by introducing different substituents, leading to the development of fluorophores that are sensitive to their environment, such as protonation, which can alter their emission spectra. researchgate.net

Scope and Research Focus on 4-Methyl-2,6-diphenylpyridine

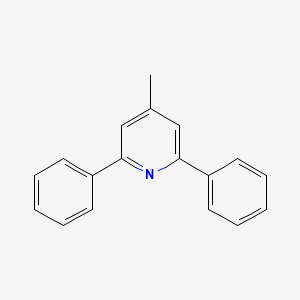

This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and two phenyl groups at the 2- and 6-positions. ontosight.ai This specific substitution pattern influences its chemical properties and has made it a subject of focused research in several areas.

The compound serves as a valuable building block or intermediate in the synthesis of more complex molecules. ontosight.ai Its synthesis can be accomplished through various organic chemistry routes, often involving condensation reactions of appropriate precursors. ontosight.ai One notable application is in the synthesis of pyridinium (B92312) salts, such as 1-(4-Chlorobenzyl)-4-methyl-2,6-diphenylpyridinium tetrafluoroborate, which has been investigated for its cytotoxic effects against cancer cell lines.

Like many pyridine derivatives, this compound exhibits fluorescence, making it a candidate for the development of novel luminescent materials. ontosight.ai Its structural framework is also relevant in materials science, where it has been mentioned as an intermediate for OLEDs and liquid crystals. lookchem.com The core structure consists of a C₁₈H₁₅N formula. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N |

| Molecular Weight | 245.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 53531-57-0 |

| Density | 1.068 g/cm³ |

| Boiling Point | 381.4ºC at 760 mmHg |

| Flash Point | 165.5ºC |

| XLogP3 | 5.2 |

Data sourced from PubChem and Chemsrc. nih.govchemsrc.com

Research continues to explore the potential of this compound and its derivatives, leveraging its unique structure for applications spanning from materials science to medicinal chemistry. ontosight.ai

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Chlorobenzyl)-4-methyl-2,6-diphenylpyridinium tetrafluoroborate |

| 2,6-diphenylpyridine |

| Benzene |

| Niacin |

| Pyridine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,6-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)19-18(13-14)16-10-6-3-7-11-16/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJCHLDRHLQLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201748 | |

| Record name | 4-Methyl-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53531-57-0 | |

| Record name | 4-Methyl-2,6-diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53531-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,6-diphenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2,6-diphenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 4-Methyl-2,6-diphenylpyridine and Related Triarylpyridines

The construction of the this compound scaffold and its analogs relies on a foundation of well-established synthetic protocols. These methods have been refined over the years to improve yields, simplify procedures, and employ more environmentally benign conditions.

Classical Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are a cornerstone in the synthesis of polysubstituted pyridines, offering a highly efficient approach where three or more reactants combine in a single step to form the desired product without the isolation of intermediates. tandfonline.com This strategy is celebrated for its atom economy and ability to generate molecular diversity. tandfonline.com

A prevalent and classical method for synthesizing 2,4,6-triarylpyridines involves the one-pot condensation of an aryl aldehyde, an acetophenone (B1666503) derivative, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). tandfonline.comderpharmachemica.com This approach, often referred to as the Chichibabin pyridine (B92270) synthesis, is a versatile and widely used protocol. tandfonline.com The reaction proceeds through the formation of a 1,5-dione intermediate, which can be generated from the condensation of two molar equivalents of a substituted acetophenone with one molar equivalent of an aromatic aldehyde. derpharmachemica.com The subsequent addition of excess ammonium acetate facilitates the cyclization and aromatization to the pyridine ring. derpharmachemica.com

Various catalysts have been employed to enhance the efficiency of this reaction. For instance, cobalt(II) chloride hexahydrate has been shown to be an effective and recyclable catalyst for the solvent-free synthesis of 2,4,6-triarylpyridines, providing excellent yields in shorter reaction times. tandfonline.com Other transition metal salts have also been investigated, but CoCl₂·6H₂O demonstrated superior performance. tandfonline.com Similarly, heterogeneous catalysts like ZSM-5 and Montmorillonite K10 clay have been utilized to promote the reaction under solvent-free conditions, offering advantages such as easy catalyst recovery and reusability. tandfonline.comscirp.org The use of microwave irradiation in conjunction with nanocrystalline MgAl₂O₄ has also been reported as a green and efficient method. ias.ac.in

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde, Acetophenone, Ammonium Acetate | CoCl₂·6H₂O, 110°C, solvent-free | 2,4,6-Triphenylpyridine (B1295210) | 90 | tandfonline.com |

| Substituted Benzaldehyde, Substituted Acetophenone, Ammonium Acetate | ZSM-5, 110°C, solvent-free | 2,4,6-Triarylpyridines | High | tandfonline.com |

| Aromatic Aldehydes, Aromatic Ketones, Ammonium Acetate | Montmorillonite K10 clay, 120°C, solvent-free | 2,4,6-Trisubstituted Pyridines | up to 97 | scirp.orgsemanticscholar.org |

| Acetophenone derivatives, Aromatic Aldehydes, Ammonium Acetate | Nanocrystalline MgAl₂O₄, Microwave irradiation | 2,4,6-Triarylpyridines | Good to Excellent | ias.ac.in |

| p-Tolualdehyde, Acetophenone, Ammonium Acetate | Not specified | This compound | Not specified | ias.ac.in |

The one-pot synthesis of this compound and its analogs is a highly favored strategy due to its operational simplicity and efficiency. derpharmachemica.com These methods often involve the simultaneous or sequential addition of reactants in a single reaction vessel, avoiding the need for intermediate purification steps. acs.org

One-pot procedures for 2,4,6-triarylpyridines frequently utilize the condensation of acetophenones, benzaldehydes, and ammonium acetate. derpharmachemica.com The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent has been reported to be effective for this transformation. derpharmachemica.com Another approach involves a transition-metal-free, one-pot synthesis of 1,5-diketones via a Claisen-Schmidt condensation followed by a Michael addition, which can then be cyclized to form 2,4,6-triaryl pyridine derivatives. acs.org

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating these one-pot reactions. ias.ac.innih.gov For example, the use of hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation with a Lewis acid catalyst allows for the selective synthesis of 2,4,6-triarylpyridines. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Key Features | Reference |

| Substituted Acetophenones | 1-phenyl-3-(4'-hydroxy/chloro phenyl) pyrazol-4-carboxaldehyde | Ammonium Acetate | NaOH / PEG-400 | Krohnke type mono-pyridines | Green reaction solvent, good yield | derpharmachemica.com |

| Acetophenone derivatives | Aryl Aldehydes | Ammonium Acetate | TS-1 (titanium silicate) | 2,4,6-Triaryl Pyridines | Eco-friendly, short reaction time, high yield | acs.org |

| Aromatic Ketones | Aromatic Aldehydes | Hexamethyldisilazane (HMDS) | TMSOTf / Toluene (Microwave) | 2,4,6-Triaryl Pyridines | Selective synthesis, rapid | nih.gov |

Annulation Strategies

Annulation, the formation of a new ring onto a pre-existing molecule, represents another key synthetic route to substituted pyridines. The Hantzsch pyridine synthesis is a classic and versatile example of this strategy.

The Hantzsch pyridine synthesis is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source like ammonium acetate. organic-chemistry.orgchemtube3d.com This reaction first produces a 1,4-dihydropyridine (B1200194) derivative, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgyoutube.com The direct synthesis of pyridines can also be achieved in a one-pot manner, avoiding the isolation of the dihydropyridine (B1217469) intermediate.

The mechanism of the Hantzsch synthesis involves a series of steps including Knoevenagel condensation, enamine formation, Michael addition, and finally cyclization and dehydration. organic-chemistry.orgscribd.com For the synthesis of this compound, a variation of the Hantzsch reaction would be employed, likely starting from appropriate precursors to yield the desired substitution pattern. While the classic Hantzsch synthesis uses β-ketoesters, modifications allow for the use of other β-dicarbonyl compounds. scispace.com

| Reactant 1 | Reactant 2 (2 equiv.) | Reactant 3 | Product (after oxidation) | Reference |

| Aldehyde | β-Ketoester | Ammonia | Pyridine-3,5-dicarboxylate | organic-chemistry.orgchemtube3d.com |

| Benzaldehyde | Methyl acetoacetate | Ammonium acetate | 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylate |

Addition Reactions (e.g., Michael Addition)

Addition reactions, particularly the Michael addition, play a crucial role in the formation of the pyridine ring by creating key carbon-carbon bonds necessary for the 1,5-dicarbonyl precursor.

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org In the context of pyridine synthesis, an enolate generated from a ketone can act as the Michael donor, adding to a chalcone (B49325) (an α,β-unsaturated ketone) which serves as the Michael acceptor. acs.org This sequence of a Claisen-Schmidt condensation to form the chalcone, followed by a Michael addition, is a common route to the 1,5-diketone intermediate required for pyridine synthesis. acs.orgresearchgate.net

The synthesis of this compound can be envisioned through a pathway where acetophenone undergoes a Claisen-Schmidt condensation with an appropriate aldehyde to form a chalcone. A subsequent Michael addition of an enolate from another ketone, followed by cyclization with an ammonia source, would lead to the final product. The efficiency of these steps can be enhanced by using various catalysts and reaction conditions, including solvent-free methods. researchgate.net

Alkylation Protocols (e.g., Regiodivergent Alkylation)

Alkylation of the pyridine ring is a fundamental transformation in organic synthesis, allowing for the introduction of various functional groups. Regiodivergent alkylation, in particular, offers a powerful strategy for selectively functionalizing different positions on the pyridine scaffold.

Recent advancements have demonstrated a transition-metal-free, regiodivergent direct alkylation of electronically unbiased pyridines using 1,1-diborylalkanes as the alkylating agent. nih.gov The regioselectivity of this reaction is controlled by the choice of the alkyllithium activator. nih.gov Specifically, methyllithium (B1224462) tends to direct alkylation to the C4 position, while sec-butyllithium (B1581126) favors C2-alkylation. nih.gov Mechanistic studies suggest that the different aggregation states of the alkyllithium reagents (tetrameric for methyllithium and dimeric for sec-butyllithium) are responsible for this divergence in reactivity. nih.gov This method has been successfully applied to a range of pyridine derivatives, including those with phenyl substituents. acs.org For instance, 2,4-diphenylpyridine (B1293730) has been successfully alkylated using this protocol. acs.org

Another approach to pyridine alkylation involves the use of Grignard reagents with pyridine N-oxides. organic-chemistry.org This method allows for the regiospecific synthesis of 2-substituted pyridines and can be extended to produce 2,6-disubstituted pyridines. organic-chemistry.org While this technique provides a route to various alkylated pyridines, the direct application to this compound is not explicitly detailed.

The table below summarizes the key aspects of regiodivergent alkylation of pyridines.

| Activator | Preferred Position | Proposed Mechanism | Reference |

| Methyllithium | C4 | Tetrameric alkyllithium clusters | nih.gov |

| sec-Butyllithium | C2 | Dimeric alkyllithium clusters | nih.gov |

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry has seen the development of advanced techniques that offer greater efficiency, selectivity, and sustainability. These methods are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

Metal-Catalyzed Syntheses

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes to a wide array of molecules. Copper and rhodium catalysts have been particularly prominent in the synthesis of pyridine derivatives.

Copper catalysis has emerged as a versatile and cost-effective tool for the synthesis of substituted pyridines. ntu.edu.sg One notable method involves a [2+2+1+1] annulation strategy for the regioselective synthesis of 2,6-diarylpyridines. researchgate.net This approach utilizes aliphatic amines as the nitrogen source and dimethyl sulfoxide (B87167) (DMSO) as a C1-synthon, effectively transforming non-activated aromatic ketones and aliphatic amines into the desired pyridine core. researchgate.net

Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of highly substituted pyridines. For instance, the reaction of enolizable ketimines and α-diazo-β-ketoesters, catalyzed by copper, yields multisubstituted pyrroles, and similar principles can be extended to pyridine synthesis. ntu.edu.sg Another approach involves the in situ generation of N-unsubstituted imines from alkyl azides using a copper catalyst, which can then be used to construct multisubstituted pyridines through a three-component dehydrogenative condensation. nih.gov

The following table outlines a copper-catalyzed synthesis of 2,4,6-triphenylpyridine, a structurally related compound.

| Reactants | Catalyst | Conditions | Yield | Reference |

| Acetophenone, Ammonium Acetate | Cu(OTf)₂ | Solvent-free | 71% | ijpsonline.comijpsonline.comijpsonline.com |

Rhodium catalysts have also proven to be highly effective in the synthesis of substituted pyridines. Rhodium(III)-catalyzed C-H functionalization offers a direct method for introducing substituents onto the pyridine ring. ijpsonline.com For example, a one-step synthesis of 3-fluoropyridine (B146971) has been achieved from α-fluoro-α,β-unsaturated oximes and terminal alkynes via Rh(III)-catalyzed C-H activation. ijpsonline.com

Another powerful rhodium-catalyzed method involves the [3+2] cycloaddition of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazoles to produce tetracyclic 3,4-fused indoles. mdpi.com While not a direct synthesis of this compound, this demonstrates the capability of rhodium catalysis in constructing complex heterocyclic systems. Research has also explored the rhodium-catalyzed addition of arylboronic acids to nitriles as a route to unsymmetrical polysubstituted pyridines. scholaris.ca

A notable application of rhodium catalysis is the one-pot synthesis of substituted pyridine derivatives from α,β-unsaturated ketoximes and alkynes. amazonaws.com This method has been used to synthesize various substituted pyridines, including 4,6-dimethyl-2,3-diphenylpyridine and 6-ethyl-4-methyl-2,3-diphenylpyridine. amazonaws.com

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis is a key technology in this area, often leading to shorter reaction times, higher yields, and reduced solvent use.

Microwave irradiation has been successfully employed in the synthesis of various pyridine derivatives, often providing significant advantages over conventional heating methods. ias.ac.in For example, the synthesis of 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4,6-diphenylpyridine has been achieved in high yield (90%) through a microwave-assisted reaction in water. ijpsonline.comijpsonline.com

Another example is the synthesis of tri-substituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones and 3-aminobut-2-enenitrile under microwave irradiation. jocpr.com This method has been used to produce compounds like 2-methyl-4,6-diphenylpyridine-3-carbonitrile. jocpr.com The use of microwave heating in the synthesis of pyrido[3,2-f] scholaris.carsc.orgthiazepines has also been shown to give better yields in shorter times compared to traditional heating. mdpi.com

The table below provides an example of a microwave-assisted synthesis of a substituted pyridine.

| Reactants | Conditions | Product | Yield | Reference |

| 1-benzyl-5-methyl-1,2,3-triazol-4-yl-3-arylprop-2-en-1-ones, ammonium acetate, ketone | Microwave, Water | 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4,6-diphenylpyridine | 90% | ijpsonline.comijpsonline.com |

Ultrasound-Induced Syntheses

The application of ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, milder conditions, and excellent yields. In the synthesis of 2,4,6-triarylpyridines, including this compound, ultrasound has been successfully employed to promote the one-pot reaction of acetophenone derivatives, aryl aldehydes, and ammonium acetate. osi.lv

One notable method utilizes nanocrystalline magnesium aluminate (MgAl₂O₄) as a highly efficient and reusable catalyst under ultrasonic conditions (40 kHz). osi.lv This approach offers significant advantages over traditional methods, providing the desired pyridine derivatives in high yields through a simpler and faster procedure. osi.lv The use of ultrasound is considered a green chemistry approach, as it can often reduce energy consumption and the need for harsh reaction conditions. researchgate.netsemanticscholar.org

The general procedure involves the sonication of a mixture of the aldehyde, ketone, and ammonia source in the presence of the catalyst. The process is believed to be accelerated by the physical phenomena of acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. mdpi.com

Table 1: Ultrasound-Assisted Synthesis of 2,4,6-Triarylpyridines

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Nanocrystalline MgAl₂O₄ | Sonication (40 kHz) | Excellent yields, simple procedure, shorter reaction times, reusable catalyst | osi.lv |

| K₂CO₃ | Combined Microwave and Ultrasound Irradiation (CMUI) | Efficient, promotes tandem reactions | researchgate.net |

This table summarizes key features of ultrasound-induced synthesis methods for pyridine derivatives.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and avoiding the use of often toxic and volatile organic solvents. researchgate.net The synthesis of this compound and related triarylpyridines has been effectively achieved under such conditions, frequently employing solid acid catalysts. scirp.orgtandfonline.com

Several heterogeneous catalysts have proven effective for this transformation. Montmorillonite K10 clay, a recyclable solid acid, catalyzes the one-pot condensation of aromatic ketones, aldehydes, and ammonium acetate at 120°C, yielding triarylpyridines in good to excellent yields (up to 97%). scirp.orgsemanticscholar.org This method is lauded for its clean reaction profile, lack of side products, and the easy recovery and reuse of the catalyst. scirp.org

Other catalysts successfully used under solvent-free conditions include:

Zirconyl(IV) chloride (ZrOCl₂) : A catalytic amount (15 mol%) promotes the reaction of aldehydes with acetophenones and ammonium acetate at 100°C. thieme-connect.com

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) : Found to be highly efficient, providing excellent yields in short reaction times at 110°C. tandfonline.com

Silica gel-supported polyphosphoric acid (PPA-SiO₂) : A recyclable heterogeneous catalyst that enables high yields with simple work-up procedures. researchgate.net

Nano-titania-supported sulfonic acid (n-TSA) : A novel, reusable nanocatalyst for this one-pot, three-component reaction. ccspublishing.org.cn

Zeolite Socony Mobil-5 (ZSM-5) : An efficient and reusable heterogeneous catalyst for the one-pot synthesis. tandfonline.com

These solvent-free methods are not only environmentally benign but also often simplify the purification process, as the catalyst can be removed by simple filtration. scirp.orgthieme-connect.com

Table 2: Catalysts for Solvent-Free Synthesis of 2,4,6-Triarylpyridines

| Catalyst | Temperature (°C) | Key Features | Reference(s) |

|---|---|---|---|

| Montmorillonite K10 | 120 | Recyclable, high yields (up to 97%), clean reaction | scirp.orgsemanticscholar.org |

| ZrOCl₂ | 100 | Reusable, simple methodology | thieme-connect.com |

| CoCl₂·6H₂O | 110 | Excellent yields, short reaction times | tandfonline.com |

| PPA-SiO₂ | Not specified | Recyclable, easy work-up | researchgate.net |

| Fe₃O₄/HT-Co | Reflux temp. | Magnetic, reusable, aerobic conditions | orgchemres.org |

| ZSM-5 | Not specified | Heterogeneous, reusable | tandfonline.com |

This table provides an overview of various catalysts used in the solvent-free synthesis of triarylpyridines.

Mechanistic Elucidation of this compound Formation

The formation of the this compound ring system typically proceeds through a multi-component reaction, often classified as a Chichibabin or Kröhnke type synthesis, involving the condensation of aldehydes, ketones, and an ammonia source. tandfonline.comwikipedia.orgwikipedia.org

Reaction Pathway Analysis

The most common pathway for the synthesis of 2,4,6-triarylpyridines involves a one-pot reaction between two equivalents of a ketone (e.g., acetophenone), one equivalent of an aldehyde (e.g., benzaldehyde), and an ammonia source, typically ammonium acetate. tandfonline.comthieme-connect.comorgchemres.org The mechanism is a domino sequence of classical organic reactions. sci-hub.se

A plausible reaction mechanism proceeds as follows: semanticscholar.orgtandfonline.com

Chalcone Formation : The reaction is initiated by a Claisen-Schmidt condensation between the aldehyde and one equivalent of the ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. tandfonline.com

Enamine Formation : Concurrently, the second equivalent of the ketone reacts with ammonia (from ammonium acetate) to form an enamine intermediate. tandfonline.comsci-hub.se

Michael Addition : The enamine then acts as a nucleophile in a Michael addition to the chalcone. This step forms the carbon-carbon bond that builds the backbone of the pyridine ring. tandfonline.comwikipedia.org

Cyclization and Dehydration : The resulting 1,5-dicarbonyl-type intermediate (or its imine equivalent) undergoes intramolecular cyclization via nucleophilic attack of the amino group onto a carbonyl carbon. sci-hub.sescholaris.ca Subsequent dehydration leads to the formation of a dihydropyridine intermediate. tandfonline.comwikipedia.org

Aromatization : The final step is the oxidation of the dihydropyridine intermediate to the stable aromatic pyridine ring. tandfonline.commdpi.com In many procedures, this oxidation is believed to occur via air oxidation. tandfonline.com

This sequence creates two new C-C bonds and one C-N bond in a single pot. sci-hub.se

Investigation of Intermediates and Transition States

Computational studies, primarily using Density Functional Theory (DFT), have been employed to elucidate the energetics of the reaction pathway and the structures of intermediates and transition states. researchgate.netrsc.orgresearchgate.net For instance, in Hantzsch-like reactions, DFT calculations have shown that the energy barriers for the formation of different dihydropyridine isomers (1,4-DHP vs. 1,2-DHP) and their subsequent reactions determine the final product chemoselectivity. rsc.org

Experimental investigations have also provided insights. In the hydration of pyridylketenes, long-lived (carboxymethylene)dihydropyridine intermediates were observed and characterized using UV spectroscopy. nih.gov These studies confirm that dihydropyridines can be stable enough to be detected and that their stability is influenced by the substitution pattern on the pyridine ring. researchgate.netnih.gov The final aromatization step, converting the dihydropyridine to pyridine, is a critical, energetically favorable process that drives the reaction to completion. scholaris.ca In some syntheses, this step requires a specific oxidant, while in others, it proceeds spontaneously. wikipedia.orgmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetophenone |

| Ammonium acetate |

| Benzaldehyde |

| Chalcone |

| Cobalt(II) chloride hexahydrate |

| Dihydropyridine |

| Magnesium aluminate |

| Montmorillonite K10 |

| Polyphosphoric acid |

| Silica gel |

| Sulfonic acid |

| Titania |

| Zirconyl(IV) chloride |

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyridine (B92270) Core of 4-Methyl-2,6-diphenylpyridine

The pyridine core of this compound presents several avenues for chemical modification, primarily centered on the nitrogen atom, the C3 and C5 positions of the pyridine ring, and the 4-methyl group.

Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. For instance, oxidation of a related 2,6-disubstituted pyridine with reagents like hydrogen peroxide (H₂O₂) can yield the N-oxide derivative. researchgate.net This transformation is significant as it can alter the electronic properties of the ring and serve as a handle for further functionalization.

N-Alkylation/N-Arylation: The pyridine nitrogen can be alkylated or arylated to form pyridinium (B92312) salts. A transient N-methylation strategy, using reagents like dimethyl sulfate (B86663) ((MeO)₂SO₂), has been employed in palladium-catalyzed C-H diarylation of pyridines to create 2,6-diarylpyridinium salts as reactive intermediates. ntu.edu.sgresearchgate.net

Reactions at the Pyridine Ring Carbons (C3/C5): The C3 and C5 positions of the pyridine ring are less electron-rich and thus susceptible to attack by strong nucleophiles, often through a lithiation-electrophile quench sequence.

Directed Lithiation: While the phenyl groups at C2 and C6 provide significant steric hindrance, directed ortho-metalation is a powerful tool for functionalizing pyridine rings. semanticscholar.org For related lutidine systems, strong bases like n-butyllithium or lithium diisopropylamide (LDA) can deprotonate the ring at positions ortho to the nitrogen, although this is more challenging in 2,6-disubstituted pyridines. researchgate.netuwindsor.cabaranlab.org Subsequent reaction with an electrophile introduces a new substituent.

Reactions involving the 4-Methyl Group: The methyl group at the 4-position is activated for deprotonation due to the electron-withdrawing nature of the pyridine ring, making it a site for functionalization.

Benzylic-type Lithiation: The protons of the 4-methyl group are acidic and can be selectively removed by strong, non-nucleophilic bases like LDA. researchgate.netuwindsor.ca This is a common strategy in picoline and lutidine chemistry. For example, 3,4-lutidine can be regioselectively deprotonated at the 4-methyl group with LDA. researchgate.net The resulting lithiated species can then react with various electrophiles, such as aldehydes or disulfides, to introduce new functional groups. researchgate.net

Oxidation: While not specific to the core, the methyl group can be oxidized. A related ligand, 4-methyl-2-N-(2-pyridylmethyl)aminophenol, undergoes oxidative dehydrogenation upon coordination with certain transition metals. uu.nl

The following table summarizes representative functionalization strategies for the pyridine core, drawing analogies from related pyridine chemistries.

Table 1: Representative Reactions for Pyridine Core Functionalization

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Oxidation | H₂O₂ | N-Oxide | researchgate.net |

| Transient N-Methylation | (MeO)₂SO₂, Pd-catalyst, Cu₂O | N-Methylpyridinium Salt (intermediate) | researchgate.net |

| C-H Lithiation (at C3/C5) | n-BuLi or LDA, then Electrophile (E+) | 3- or 5-Substituted Pyridine | semanticscholar.orguwindsor.ca |

Phenyl Ring Functionalization

The two phenyl rings at the 2- and 6-positions of the pyridine core are key sites for introducing molecular diversity. Their reactivity is influenced by the electron-withdrawing nature of the central pyridine ring.

Electrophilic Aromatic Substitution (EAS) Reactions

The pyridine ring acts as a deactivating group, directing electrophilic substitution on the attached phenyl rings primarily to the meta and para positions. The ortho positions are less favored due to steric hindrance from the pyridine core.

Common EAS reactions applicable include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, though these reactions can be challenging due to the deactivating effect of the pyridine ring.

Research on related 2,6-diphenylpyridine (B1197909) systems has demonstrated that functional groups can be introduced onto the phenyl rings, which in turn modulates the molecule's electronic and photophysical properties. researchgate.net

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution on the phenyl rings is generally difficult unless they are activated by strong electron-withdrawing groups (like -NO₂) at the ortho or para positions relative to a leaving group (such as a halide). For this compound itself, direct NAS on the unsubstituted phenyl rings is not a common strategy.

However, if a suitable leaving group is present, NAS can be performed. For example, in the analogous compound 4-bromo-2,6-diphenylpyridine, the bromine atom can be displaced by nucleophiles. A reported reaction shows that treatment with sodium methoxide (B1231860) (NaOMe) in dimethyl sulfoxide (B87167) (DMSO) at 80°C yields 4-methoxy-2,6-diphenylpyridine. While this reaction occurs on the pyridine ring at the 4-position, it demonstrates the principle of NAS on a related scaffold.

Cross-Coupling Methodologies for Diversification

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for creating C-C and C-heteroatom bonds, enabling significant diversification of the this compound structure. These reactions typically require prior halogenation of either the pyridine core or the phenyl rings to introduce a reactive handle (e.g., -Br, -I).

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. beilstein-journals.org

This methodology is highly effective for aryl-aryl bond formation. To apply it to this compound, a bromo or iodo group would first be introduced.

Coupling at the Pyridine Core: Halogenation at the 3- or 5-position of the pyridine ring would create a substrate for Suzuki coupling. For instance, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) readily undergoes Suzuki coupling with various arylboronic acids to yield 3,5-diaryl derivatives. beilstein-journals.org A similar strategy could be applied to a halogenated this compound.

Coupling at the Phenyl Rings: Introducing a bromine atom onto the para-position of one or both phenyl rings would create a precursor like 4-methyl-2,6-bis(4-bromophenyl)pyridine. This di-halogenated compound could then be coupled with a variety of boronic acids to install new aryl or heteroaryl groups, leading to extended π-conjugated systems.

Table 2: Illustrative Suzuki Coupling Reaction

| Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 3,5-Dibromo-2,4,6-trimethylpyridine | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 3,5-Diaryl-2,4,6-trimethylpyridine | beilstein-journals.org |

Heck Coupling Reactions

The Heck coupling reaction pairs an organic halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction provides a means to introduce alkenyl groups onto the aromatic framework.

Similar to the Suzuki reaction, the Heck reaction requires a halogenated derivative of this compound.

Alkenylation of the Pyridine or Phenyl Rings: A substrate such as 4-methyl-2-(4-bromophenyl)-6-phenylpyridine could be reacted with an alkene like styrene (B11656) or an acrylate (B77674) ester. This would append a vinyl or acrylate moiety to the phenyl ring, offering a route to polymers or other functionally complex molecules. The efficiency and regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the specific catalytic system employed. While direct examples on this compound are not abundant in the provided search results, the principles are well-established for a wide range of aryl halides.

Redox Chemistry of this compound Derivatives

The redox chemistry of pyridine derivatives is of significant interest due to their involvement in biological electron transfer processes and their application in materials science, particularly in the development of light-emitting diodes (OLEDs) and sensors. The 2,6-diphenylpyridine scaffold, in particular, has been the subject of electrochemical studies, often in the context of metal complexes or as fluorophores. researchgate.netacs.org

The redox properties of this compound and its derivatives are primarily governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels can be experimentally determined using techniques like cyclic voltammetry (CV), which measures the oxidation and reduction potentials of a compound.

For 2,6-diphenylpyridine-based fluorophores, the introduction of electron-donating or electron-withdrawing substituents can significantly alter the HOMO and LUMO energy levels. For instance, a study on 2,6-diphenylpyridine-based fluorophores with different substituents at the 4-position of one of the phenyl rings showed that increasing the electron-donating ability of the substituent leads to a successive red shift in the absorption and emission spectra, indicative of a smaller HOMO-LUMO gap. researchgate.net The HOMO and LUMO energy levels for a 2,6-diphenylpyridine derivative with a diphenylamino group were determined to be -5.25 eV and -2.48 eV, respectively. researchgate.net

The pyridine nitrogen atom can be protonated or coordinated to a metal ion, which generally makes the ring more electron-deficient and thus harder to oxidize and easier to reduce. The redox potentials are also influenced by the nature of the substituents on the pyridine ring and the phenyl groups. The methyl group at the 4-position of the pyridine ring in this compound is a weak electron-donating group, which would be expected to make the compound slightly easier to oxidize compared to the unsubstituted 2,6-diphenylpyridine.

In the context of iridium complexes for OLED applications, the electrochemical properties of ligands based on the 2,6-diphenylpyridine scaffold are crucial. A study on an iridium complex containing a 2,6-diphenyl-4-(4-tolyl)pyridine ligand reported its electrochemical behavior. acs.org The oxidation and reduction potentials of such complexes are related to the HOMO and LUMO levels of the ligands and the metal center.

The following table presents representative electrochemical data for related 2,6-diphenylpyridine derivatives, providing an insight into the expected redox behavior of this compound derivatives.

| Compound | Measurement Technique | Oxidation Potential (Eₒₓ vs. Fc/Fc⁺) | Reduction Potential (E₋ vs. Fc/Fc⁺) | Reference |

|---|---|---|---|---|

| 2,6-Diphenylpyridine-based fluorophore with NPh₂ group | Cyclic Voltammetry | Not Reported | Not Reported (HOMO: -5.25 eV, LUMO: -2.48 eV) | researchgate.net |

| Iridium complex with 2,6-diphenyl-4-(4-tolyl)pyridine ligand | Cyclic Voltammetry | 0.89 V | -2.28 V | acs.org |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | Cyclic Voltammetry | 0.8 - 1.2 V (Eₒₓ vs. Ag/AgCl) | Not Reported | mdpi.com |

Coordination Chemistry and Metal Complexation

4-Methyl-2,6-diphenylpyridine as a Ligand in Coordination Chemistry

This compound is an organic compound from the pyridine (B92270) family, characterized by a pyridine ring substituted with a methyl group at the 4-position and two phenyl groups at the 2- and 6-positions. hku.hknih.gov In coordination chemistry, the pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a monodentate or, more significantly, as part of a larger chelating system. The parent compound, 2,6-diphenylpyridine (B1197909), is well-known for its ability to undergo double cyclometalation, where C-H bonds on the ortho positions of the phenyl rings are activated to bond with a metal center. This forms a highly stable, tridentate C^N^C pincer ligand that binds to the metal through two carbon atoms and one nitrogen atom. beilstein-journals.orgresearchgate.netcsic.es

The introduction of a methyl group at the 4-position, creating this compound, primarily modifies the electronic properties of the ligand. The methyl group is electron-donating, which increases the electron density on the pyridine nitrogen, thereby enhancing its basicity and potential to coordinate with metal ions. This electronic modification can influence the stability and reactivity of the resulting metal complexes. Its derivatives have been successfully used to synthesize complexes with a range of transition metals, including platinum, rhodium, ruthenium, and iridium. csic.eswhiterose.ac.ukrsc.org

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound and its parent ligand, 2,6-diphenylpyridine, typically involves the reaction of the ligand with a metal salt precursor. Characterization of these complexes is achieved through various spectroscopic and analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, UV-Visible Spectroscopy, and Mass Spectrometry. nih.govbiointerfaceresearch.commdpi.com

Platinum(II) complexes featuring the 2,6-diphenylpyridine framework are among the most extensively studied. The reaction of 2,6-diphenylpyridine with a platinum(II) source like potassium tetrachloroplatinate (K₂[PtCl₄]) can lead to double cyclometalation, forming a C^N^C tridentate pincer complex. researchgate.netresearchgate.net These square-planar d⁸ complexes are often luminescent and have been investigated for applications in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov

The synthesis often proceeds stepwise, first forming a monocyclometalated intermediate, which then undergoes a second C-H activation to yield the final tridentate product. researchgate.net A variety of ancillary ligands can occupy the fourth coordination site on the platinum center, influencing the complex's photophysical properties. hku.hkacs.org While specific studies focusing solely on the 4-methyl derivative are less common, the established reactivity of the parent ligand provides a strong blueprint for its behavior. For instance, a platinum complex with the closely related 4-(2,5-dimethylphenyl)-2,6-diphenylpyridine has been synthesized and studied. whiterose.ac.uk

Table 1: Examples of Characterized Platinum(II) Complexes with 2,6-Diphenylpyridine (C^N^C) Ligands

| Complex | Ancillary Ligand (L) | Emission Properties | Reference |

|---|---|---|---|

| [Pt(C^N^C)(4-tert-butylpyridine)] | 4-tert-butylpyridine | Displays vibronically structured emission in glass at 77 K. | hku.hkacs.org |

| [Pt(C^N^C)(2,6-dimethylphenylisocyanide)] | 2,6-dimethylphenylisocyanide | Shows dimeric π-π overlap in the crystal structure and excimeric emission at 77 K. | hku.hkacs.org |

| [Pt(C^N^C)(triphenylphosphine)] | triphenylphosphine | Exhibits structured emission from a triplet intraligand excited state at 77 K. | hku.hk |

The versatility of the substituted pyridine scaffold extends to other transition metals. Rhodium complexes have been synthesized using related methylated pyridine ligands. For example, 4′-methyl-2,2′:6′,2″-terpyridine has been used to create amphiphilic rhodium(III) bis(terpyridine) complexes, which were characterized by NMR and mass spectrometry. rsc.org Rhodium(I) complexes with various bidentate N-donor ligands have also been synthesized and structurally characterized, demonstrating the metal's affinity for pyridine-type nitrogen donors. researchgate.netosti.gov While direct synthesis from this compound is not widely reported in these specific studies, the principles of coordination are transferable. scholaris.ca

Furthermore, the parent 2,6-diphenylpyridine ligand has been used to form complexes with iridium(III) and osmium(IV), resulting in phosphorescent emitters. csic.es The reaction of IrH₅(PⁱPr₃)₂ with 2,6-diphenylpyridine leads to a double C-H bond activation, forming a stable IrH(C^N^C)(PⁱPr₃)₂ complex. csic.es

Table 2: Examples of Other Transition Metal Complexes with Related Pyridine Ligands

| Metal | Ligand | Complex Type | Characterization Highlights | Reference |

|---|---|---|---|---|

| Rhodium(III) | 4′-Methyl-2,2′:6′,2″-terpyridine | [Rh(terpy)(4′R-terpy)]³⁺ | Amphiphilic, forms lyotropic mesophases in water. Characterized by NMR. | rsc.org |

| Iridium(III) | 2,6-Diphenylpyridine | IrH{κ³-C,N,C-(C₆H₄-py-C₆H₄)}(PⁱPr₃)₂ | Distorted octahedral geometry, C^N^C pincer formation confirmed by X-ray diffraction. | csic.es |

Structural Analysis of Metal-4-Methyl-2,6-diphenylpyridine Complexes

X-ray crystallography has been instrumental in confirming the C^N^C tridentate coordination mode of 2,6-diphenylpyridine in its platinum(II) and iridium(III) complexes. researchgate.netcsic.esmdpi.com In the case of square-planar platinum(II) complexes of the type [Pt(C^N^C)L], the C^N^C ligand occupies three coordination sites in a meridional fashion. The crystal structures often reveal intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent complexes, which can influence their solid-state properties. hku.hkacs.org For example, the crystal structure of a [Pt(C^N^C)(4-tert-butylpyridine)] complex shows that the Pt(C^N^C) units are arranged in head-to-tail pairs with an interplanar separation of 3.40 Å. hku.hkacs.org Similarly, the structure of an alkynylphosphonium platinum complex revealed a rare Pt···H hydrogen bond in the crystal packing. mdpi.com The crystal structure of the related 2,6-diphenylpyridine-4-carboxylic acid shows that molecules form centrosymmetric dimers through hydrogen bonding. researchgate.net

Table 3: Representative Crystallographic Data for a [Pt(C^N^C)L] Complex

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Coordination Geometry | Geometry around the Pt(II) center | Square Planar | researchgate.netmdpi.com |

| C-Pt-C Angle | Angle of the pincer bite | ~157-162° | csic.es |

| N-Pt-C Angle | Angle of the individual chelate rings | ~78-81° | csic.es |

| Pt-N Bond Length | Distance between Platinum and Pyridine Nitrogen | ~1.98 - 2.05 Å | mdpi.com |

| Pt-C Bond Length | Distance between Platinum and Phenyl Carbon | ~1.99 - 2.02 Å | mdpi.com |

The coordination chemistry of this compound is heavily influenced by both steric and electronic factors.

Steric Properties: The most significant steric feature is the presence of the two phenyl groups at the 2- and 6-positions of the pyridine ring. This steric bulk enforces a relatively rigid conformation upon coordination and is a key driver for the meridional binding of the C^N^C pincer ligand. This rigidity can enhance the stability of the resulting complex and influences the accessibility of the metal center to other reactants. csic.es The methyl group at the 4-position is remote from the coordination sphere and thus has a negligible direct steric impact on the metal center itself.

Electronic Properties: The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating the properties of the metal complex. The methyl group at the 4-position is an electron-donating group. This property increases the electron density of the π-system of the pyridine ring and, most importantly, increases the basicity of the nitrogen donor atom. This enhanced donor strength can lead to a stronger metal-nitrogen bond. In the context of photophysical properties, modifying the electronic character of the ligand can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the emission color and efficiency of luminescent complexes. osti.gov

Electronic and Spectroscopic Properties of Metal Complexes

The incorporation of this compound and its parent compound, 2,6-diphenylpyridine, as ligands in metal complexes profoundly influences their electronic and spectroscopic behaviors. These properties are at the heart of their potential applications in fields such as photocatalysis and materials science.

Absorption and Emission Properties of Metal-Ligand Charge Transfer (MLCT)

Metal-to-ligand charge transfer (MLCT) is a key electronic transition in many transition metal complexes, where an electron is excited from a metal-centered d-orbital to a ligand-based π-orbital. In complexes of platinum(II) with ligands structurally similar to 2,6-diphenylpyridine, intense absorption bands in the visible region are often ascribed to these MLCT transitions. For instance, certain binuclear platinum(II) complexes exhibit intense absorptions with maximum wavelengths (λmax) at 410 nm (as a shoulder) and 456 nm, which are attributed to the (5d)Pt → π(axially coordinated N-heterocycle) MLCT transition. chemrxiv.orgacs.org Correspondingly, the solid-state emissions for these complexes, with λmax at 686 and 658 nm, are also assigned as MLCT in nature. chemrxiv.orgacs.org

The photophysical properties are highly dependent on the specific metal center and the ancillary ligands. For example, a series of Au(III) and Pt(II) alkynylphosphonium complexes with the 2,6-diphenylpyridine (CNC) pincer ligand have been synthesized and their photophysical properties compared. mdpi.com The UV-Vis absorption spectra of these complexes show bands that can be attributed to a mixture of transitions, including intraligand charge transfer (ILCT) and MLCT. mdpi.com Similarly, platinum(II) and gold(III) complexes supported by pyrene-bis-N-heterocyclic carbene and a CNC pincer ligand (CNC = 2,6-diphenylpyridine) have been studied, with their UV-visible absorption spectra recorded in dichloromethane (B109758) or acetonitrile. rsc.org

| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Assignment | Reference |

| Binuclear Pt(II) | 410 (sh), 456 | 686, 658 | MLCT | chemrxiv.orgacs.org |

| Au(III)/Pt(II) Alkynylphosphonium | Varies | Varies | Mixed ILCT/MLCT | mdpi.com |

| Pt(II)/Au(III) Pyrene-bis-NHC | Varies | Varies | MLCT/ILCT | rsc.org |

Excited State Dynamics in Metal Complexes

Upon photoexcitation, metal complexes can populate various excited states, and their subsequent decay pathways determine the observed photophysical properties, such as luminescence and excited-state lifetime. In platinum(II) complexes derived from 2,6-diphenylpyridine, different types of excited states have been identified. acs.org For some of these complexes, a vibronically structured emission is observed in a methanol/ethanol glass at 77 K, with the most intense band appearing between 508 and 526 nm. acs.org This structured emission is assigned to a triplet intraligand (3IL) excited state, which is localized on the cyclometalated ligand. acs.org

In addition to the 3IL state, a broad and structureless emission band is observed at longer wavelengths (λmax 596–636 nm) in the same 77 K glass for several of these complexes. acs.org This emission is attributed to a ππ* excimeric state, which arises from the interaction of two complex molecules in the excited state. acs.org The formation of this excimer is concentration-dependent for some complexes. acs.org In the solid state at room temperature, these complexes exhibit a broad, unstructured emission band between 566 and 633 nm. chemrxiv.orgacs.org

The nature of the lowest energy excited state can also be metal-centered (MC). For instance, in some platinum(II) alkynylphosphonium complexes with the 2,6-diphenylpyridine (CNC) ligand, the emission is attributed to a triplet metal-centered (3MC) state. mdpi.com The dynamics of excited states can be very fast. For comparison, studies on certain square-planar nickel(II) complexes have shown that after excitation to an MLCT state, the complex can relax to a 3d-d (MC) state with lifetimes on the order of picoseconds. nih.gov The lifetime of the 3MLCT state in these nickel complexes can be as short as 5.8 ps. nih.gov

Applications in Catalysis

The unique electronic and steric properties of this compound and its parent ligand system make their metal complexes promising candidates for various catalytic applications.

Photoredox Catalysis with Platinum(II) Complexes

Platinum(II) complexes, particularly those with cyclometalating ligands that enforce a rigid, planar geometry, have emerged as potent photoredox catalysts. Anionic cyclometallated platinum(II) tetrazolato complexes featuring a doubly cyclometalated 2,4,6-triphenylpyridine (B1295210) ligand have been shown to be effective in a range of visible-light-mediated photoredox-catalyzed reactions. chemrxiv.org These reactions include α-amino C–H functionalization, Povarov-type reactions, the addition of α-amino C–H bonds across Michael acceptors, and atom transfer radical addition (ATRA) chemistry. chemrxiv.org For several of these transformations, the platinum(II) catalysts achieved turnover numbers (TONs) of 150–175. chemrxiv.org Although these complexes did not show emission in solution at room temperature, their solid-state emission suggests the population of excited states capable of engaging in electron transfer processes. chemrxiv.org The investigation into platinum(II) complexes for photoredox catalysis has also extended to systems that can facilitate photocatalytic hydrogen evolution. rsc.org

| Reaction Type | Catalyst Type | Turnover Number (TON) | Reference |

| α-Amino C-H Functionalization | Anionic Pt(II) Tetrazolato | 150-175 | chemrxiv.org |

| Povarov-type Reactions | Anionic Pt(II) Tetrazolato | 150-175 | chemrxiv.org |

| Addition across Michael Acceptors | Anionic Pt(II) Tetrazolato | 150-175 | chemrxiv.org |

| ATRA Chemistry | Anionic Pt(II) Tetrazolato | 150-175 | chemrxiv.org |

Cyclotrimerization Reactions

The [2+2+2] cyclotrimerization of alkynes is a powerful method for the synthesis of substituted aromatic compounds. In this context, a cobalt complex, [(Cp*)Co(Indene)], has been utilized as a catalyst for the cyclotrimerization of phenylacetylene. jcchems.comresearchgate.net When this reaction is conducted in acetonitrile, it yields a mixture of products including the substituted pyridines 2-methyl-3,5-diphenylpyridine and 2-methyl-4,6-diphenylpyridine. jcchems.comresearchgate.net This demonstrates a catalytic pathway for the formation of a this compound derivative. The selectivity of the reaction towards the formation of pyridines can be as high as 90% under specific conditions. jcchems.comresearchgate.net Mechanistic studies on similar Co(II)-catalyzed [2+2+2] cycloadditions suggest that while Co(II) catalysts with bisphosphine ligands may favor carbocyclization, reduction of the cobalt center to a lower oxidation state promotes the heterocyclization to form the pyridine ring. acs.org

Role of Metal-Ligand Interactions in Catalytic Cycles

The nature of the metal-ligand interactions within a complex is crucial for its catalytic activity, influencing key steps such as transmetalation and reductive elimination. A study on a dinuclear complex, [(CNCF)(PPh3)Pt–Au(PPh3)]+, supported by an electron-deficient derivative of 2,6-diphenylpyridine (2,6-di(4-fluorophenyl)pyridine, CNCF), has provided insights into these interactions. rsc.org The research revealed that the interaction between the gold and platinum centers is weaker in the complex with the electron-deficient CNCF ligand compared to the analogous complex with the standard 2,6-diphenylpyridine (CNC) ligand. rsc.org This was demonstrated through pyridine titration experiments and supported by cyclic voltammetry and DFT calculations. rsc.org Such findings are significant for understanding the stability of intermediates in catalytic cycles that involve transmetalation between two metal centers, a proposed step in some cooperative catalytic reactions. rsc.org The electronic properties of the pincer CNC ligand directly modulate the strength of the metal-metal interaction, which in turn can influence the facility of ligand exchange and subsequent steps in a catalytic cycle. rsc.org

Advanced Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy of 4-Methyl-2,6-diphenylpyridine and Derivatives

The electronic absorption spectra of 2,6-diphenylpyridine (B1197909) derivatives are typically characterized by two primary absorption bands. mdpi.com The first band appears in the UV-C range, approximately between 220–280 nm, while the second, more informative band for photophysical studies, is located in the UV-B range above 300 nm. mdpi.com

The position of the long-wavelength absorption maximum (λmax) and the molar extinction coefficient (ε) are highly dependent on the nature of the substituents on the phenyl rings. For instance, derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile exhibit strong absorption in the near-UV and visible regions, making them suitable for applications involving LED light sources. mdpi.com The introduction of electron-donating groups generally results in a bathochromic (red) shift of the absorption bands.

Detailed studies on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have provided specific data on their absorption properties in acetonitrile. mdpi.com These compounds show maximum long-wavelength absorption in the range of 349–365 nm, with molar extinction coefficients varying from 12,000 to 28,000 M-1cm-1. mdpi.com Similarly, various 2,6-diphenylpyridine derivatives substituted at the 4-position of the phenyl rings also show distinct absorption characteristics. mdpi.com

Table 1: Absorption Characteristics of 2,6-Diphenylpyridine Derivatives in Acetonitrile

| Compound Name | Substituent (R) | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

|---|---|---|---|---|

| 2,6-diphenylpyridine | H | 308 | 21,300 | mdpi.com |

| 2,6-bis(4-methylphenyl)pyridine | CH3 | 313 | 25,600 | mdpi.com |

| 2,6-bis(4-methoxyphenyl)pyridine | OCH3 | 324 | 29,800 | mdpi.com |

| 2,6-bis(4-methylsulphanylphenyl)pyridine | SCH3 | 341 | 29,900 | mdpi.com |

| 2,6-bis(4-cyanophenyl)pyridine | CN | 315 | 39,900 | mdpi.com |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile | H | 349 | 15,000 | mdpi.com |

| 2-amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile | 4-SCH3 (one ring) | 364 | 20,000 | mdpi.com |

| 2-amino-4,6-bis(4-methylthiophenyl)-pyridine-3-carbonitrile | 4-SCH3 (both rings) | 365 | 28,000 | mdpi.com |

The polarity of the solvent can significantly influence the UV-Vis absorption spectra of 2,6-diphenylpyridine derivatives, a phenomenon known as solvatochromism. This effect is particularly pronounced in derivatives bearing strong electron-donating or electron-withdrawing groups, which possess a larger ground-state dipole moment.

A notable example is 2,6-bis(4-methylsulphanylphenyl)pyridine, which exhibits positive solvatochromism. As the solvent polarity increases, the absorption spectrum of this compound shows a bathochromic shift. mdpi.com This shift indicates that the excited state is more polar than the ground state, and polar solvents stabilize the excited state to a greater extent. The analysis using the Dimroth–Reichardt solvent parameter confirms this trend. mdpi.com In contrast, derivatives with electron-withdrawing groups, such as 2,6-bis(4-cyanophenyl)pyridine, show less significant solvent-dependent shifts in their absorption spectra. mdpi.com

Fluorescence Spectroscopy and Photophysical Phenomena

Derivatives of 2,6-diphenylpyridine are often fluorescent, with emission properties that are highly sensitive to their chemical structure and environment.

The fluorescence emission of 2,6-diphenylpyridine derivatives is strongly influenced by the electronic nature of their substituents. Electron-donating groups like -CH3, -OCH3, and -SCH3 cause a bathochromic shift in the emission spectra compared to the unsubstituted 2,6-diphenylpyridine. mdpi.com For example, 2,6-bis-(4-methylsulphanylphenyl)pyridine has an emission maximum at 374 nm in acetonitrile, which is a 33 nm red shift compared to the 341 nm maximum of the parent 2,6-diphenylpyridine. mdpi.com

Pyridine (B92270) derivatives containing different phenyl units typically emit in the blue-green region of the visible spectrum, between 410 and 500 nm. mdpi.com The fluorescence intensity can also be significantly enhanced by the introduction of specific substituents. For instance, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives with -SCH3 groups show a marked increase in fluorescence intensity. mdpi.com Conversely, the introduction of both electron-donating and electron-accepting groups can lead to a red-shift in emission but with a simultaneous decrease in fluorescence intensity. mdpi.com

Table 2: Fluorescence Emission Characteristics of 2,6-Diphenylpyridine Derivatives in Acetonitrile

| Compound Name | Substituent (R) | λem (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| 2,6-diphenylpyridine | H | 341 | 33 | mdpi.com |

| 2,6-bis(4-methylphenyl)pyridine | CH3 | 350 | 37 | mdpi.com |

| 2,6-bis(4-methoxyphenyl)pyridine | OCH3 | 358 | 34 | mdpi.com |

| 2,6-bis(4-methylsulphanylphenyl)pyridine | SCH3 | 374 | 33 | mdpi.com |

| 2,6-bis(4-cyanophenyl)pyridine | CN | 342 | 27 | mdpi.com |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile | H | 410 | 61 | mdpi.com |

| 2-amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile | 4-SCH3 (one ring) | 435 | 71 | mdpi.com |

| 2-amino-4,6-bis(4-methylthiophenyl)-pyridine-3-carbonitrile | 4-SCH3 (both rings) | 440 | 75 | mdpi.com |

The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry and electronic distribution between the ground and excited states. A larger Stokes shift often indicates a significant difference in the equilibrium geometries of the S0 (ground) and S1 (excited) states.

As shown in the table above, the Stokes shifts for 2,6-diphenylpyridine derivatives with simple electron-donating or electron-withdrawing groups are relatively moderate, ranging from 27 to 37 nm. mdpi.com However, for the 2-amino-4,6-diphenyl-pyridine-3-carbonitrile series, the Stokes shifts are considerably larger, ranging from 61 to 75 nm. mdpi.com This suggests a more substantial structural relaxation in the excited state for this latter class of compounds, likely due to the presence of the amino and cyano groups which can facilitate charge redistribution.

The photophysical behavior of many 2,6-diphenylpyridine derivatives is governed by intramolecular charge transfer (ICT). ICT occurs in molecules that contain both an electron-donor and an electron-acceptor moiety, linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a highly polar excited state.

In derivatives of 2,6-diphenylpyridine, the diphenylpyridine core can act as an acceptor, while substituents on the phenyl rings serve as donors. researchgate.net The efficiency of ICT is enhanced by increasing the electron-donating ability of the substituent and by the polarity of the solvent, which stabilizes the polar ICT state. researchgate.netacs.org

Theoretical studies on 3,5-dimethyl-2,6-diphenylpyridine derivatives have shown that in a molecule with both an amino (donor) and a nitro (acceptor) group, charge transfer occurs from the amino-substituted phenyl ring to the nitro-substituted phenyl ring via the pyridine core. niscpr.res.in Experimental studies on 2-amino-4,6-diphenylnicotinonitriles confirm the presence of charge transfer emission, with fluorescence spectra showing solvent-dependent shifts that are indicative of ICT. mdpi.com The significant degree of ICT in these molecules is attributed to π-π* and n-π* electronic transitions. mdpi.com The protonation of the pyridine nitrogen can further enhance the ICT character by increasing the electron-accepting ability of the heterocyclic ring. researchgate.net

Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound and related structures, several quenching mechanisms can be at play, influencing their emissive properties.

Fluorescence quenching is broadly categorized into two main types: dynamic and static quenching. edinst.com Dynamic, or collisional, quenching occurs when the excited fluorophore collides with a quencher molecule in solution. edinst.com This process is diffusion-mediated and enhances the non-radiative decay rate, leading to a decrease in fluorescence lifetime. edinst.com In contrast, static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. edinst.com This reduces the population of excitable fluorophores, thereby decreasing fluorescence intensity without affecting the excited-state lifetime. edinst.com

A key distinction between these two mechanisms is their temperature dependence. The rate of dynamic quenching typically increases with temperature due to higher diffusion rates, whereas the stability of the ground-state complex in static quenching often decreases at higher temperatures. colostate.edu Studies on related 2,6-diphenylpyridine-based fluorophores have demonstrated that both quenching mechanisms can occur. researchgate.net For instance, upon protonation with certain acids, some derivatives exhibit static quenching, indicated by a lack of change in the excited-state lifetime. researchgate.net However, with other acids, both dynamic and static quenching processes are observed, as evidenced by a decrease in lifetime alongside changes in the Stern-Volmer plots. researchgate.net

Distinguishing between these quenching types is crucial for understanding the intermolecular interactions of this compound. While dynamic quenching points to transient collisional encounters, static quenching suggests the formation of a stable ground-state association with a quencher. spectroscopyonline.com

Photoinduced electron transfer (PET) is a significant quenching mechanism where an excited electron from the fluorophore is transferred to an acceptor molecule, or an electron from a donor molecule is transferred to the excited fluorophore. This process is a key area of investigation for pyridine-based compounds due to their potential use in various applications. researchgate.net

In the context of this compound, the pyridine ring can act as an electron acceptor. Upon photoexcitation, its electron-accepting ability is enhanced, facilitating electron transfer from a suitable donor molecule. researchgate.net This PET process provides a non-radiative decay pathway, effectively quenching the fluorescence. The efficiency of PET is highly dependent on the electronic properties of the interacting donor and acceptor molecules and the surrounding solvent. researchgate.netacs.org

Research on similar 2,6-diphenylpyridine systems has explored their interaction with aromatic donor units to understand the PET process. researchgate.net Such studies are fundamental for designing novel materials with specific photophysical properties, where the fluorescence can be switched "on" or "off" by controlling the PET process. rsc.org

Energy transfer processes, namely Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer, represent another class of fluorescence quenching mechanisms.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs over longer distances (typically 1-10 nm) than collisional quenching. wikipedia.orgedinst.com It involves the transfer of energy from an excited donor fluorophore to a ground-state acceptor molecule through dipole-dipole interactions. wikipedia.org Key requirements for FRET are a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, and close proximity of the two molecules. edinst.com The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. wikipedia.org While FRET is a form of dynamic quenching as it deactivates the donor's excited state, it does not require direct molecular contact or collision. spectroscopyonline.com

Dexter Energy Transfer , also known as short-range or exchange energy transfer, requires the wavefunctions of the donor and acceptor to overlap. libretexts.org This mechanism involves a bilateral exchange of electrons between the excited donor and the ground-state acceptor. libretexts.org Consequently, Dexter transfer is effective only at very short distances (typically within 10 Å). libretexts.org Unlike FRET, which is a singlet-only process, Dexter transfer can occur between both singlet and triplet excited states. edinst.com The rate of Dexter energy transfer decays exponentially with increasing distance between the donor and acceptor. libretexts.orgyoutube.com

For this compound, these energy transfer mechanisms could be relevant in systems where it is in close proximity to other chromophores, such as in polymer matrices or supramolecular assemblies.

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state dynamics of fluorescent molecules like this compound. nih.gov This method measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing direct information about the excited-state lifetime (τ). uci.edu

The excited-state lifetime is a critical parameter that is sensitive to the molecule's local environment and any processes that depopulate the excited state. psu.edu For instance, in the presence of a dynamic quencher, the fluorescence lifetime will decrease. nih.gov By monitoring changes in the lifetime, one can gain insights into quenching mechanisms, energy transfer, and other dynamic processes occurring on the nanosecond timescale. psu.edunih.gov

Experiments on related pyridine derivatives have utilized time-resolved fluorescence to distinguish between static and dynamic quenching. researchgate.net A constant lifetime in the presence of a quencher points to a static mechanism, while a shortened lifetime is indicative of dynamic quenching. researchgate.net The technique can also reveal the presence of multiple excited-state species or different molecular environments, which would manifest as multi-exponential fluorescence decays. nih.govpsu.edu

Table 1: Representative Excited-State Lifetime Data for a Hypothetical Fluorophore System

| Condition | Lifetime (τ) | Fractional Contribution | Chi-squared (χ²) |

| In pure solvent | 11.42 ns | 100% | 1.0 |

| With Quencher A | 11.42 ns | 100% | 1.0 |

| With Quencher B | 5.4 ns | 49% | 1.1 |

| 4.0 ns | 51% |

This table is illustrative and based on general principles of time-resolved fluorescence spectroscopy. nih.govpsu.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the central pyridine ring and the two phenyl substituents, as well as a distinct singlet for the methyl group protons. rsc.org The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern of the pyridine ring. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine C2, C6 | ~157.0 |

| Pyridine C4 | ~147.3 |

| Pyridine C3, C5 | ~118.5 |

| Phenyl C1 (ipso) | ~138.8 |

| Phenyl C (ortho, meta, para) | ~127-129 |

| Methyl C | ~23.0 |

This table is based on data for structurally similar compounds and serves as an illustrative example. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound.